3-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine physical properties
3-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine physical properties
This comprehensive technical guide details the physicochemical properties, synthesis, and characterization of 3-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine (also known as 3-Iodo-1-methyl-7-azaindole).[1]
[1]
Molecular Identity & Physicochemical Profile[1][2][3][4][5][6]
3-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine is a critical halogenated heterocyclic building block used extensively in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., ATM, JAK, and SGK-1 inhibitors).[1] Its core structure consists of a 7-azaindole scaffold methylated at the N1 position and iodinated at the C3 position, rendering it highly reactive for palladium-catalyzed cross-coupling reactions.[1]
Core Identifiers
| Property | Detail |
| IUPAC Name | 3-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine |
| Common Synonyms | 3-Iodo-1-methyl-7-azaindole; 1-Methyl-3-iodo-7-azaindole |
| CAS Registry Number | 260431-71-8 |
| Molecular Formula | C |
| Molecular Weight | 258.06 g/mol |
| SMILES | CN1C=C(I)C2=CC=CN=C21 |
| InChI Key | KTJCUDXPHMXQDA-UHFFFAOYSA-N |
Physical Properties[7]
| Property | Value / Description | Contextual Note |
| Physical State | Solid (Powder or Crystalline) | Typically isolated as an off-white to yellow solid.[1][2] |
| Melting Point | Not explicitly standardized in commercial SDS. | Comparative Insight: The unmethylated analog (3-iodo-7-azaindole) melts at 202–206 °C .[1] N-methylation disrupts intermolecular H-bonding, typically lowering the melting point significantly (est. 100–150 °C range).[1] |
| Solubility | Soluble in DMSO, DMF, DCM, Methanol. | Low solubility in water. Lipophilic nature due to iodine and methyl group. |
| LogP (Predicted) | ~2.3 – 2.5 | Indicates moderate lipophilicity, suitable for cell-permeable drug scaffolds. |
| pKa (Calculated) | ~3.0 (Pyridine Nitrogen) | The pyridine nitrogen is weakly basic; the pyrrole nitrogen is non-basic due to methylation. |
Spectral Characterization
Accurate identification relies on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The iodine atom at C3 exerts a significant influence on the chemical shift of the adjacent C2 proton.
H NMR Spectroscopy (400 MHz, CDCl / DMSO- )
The spectrum is characterized by the disappearance of the C3-H signal (present in the precursor) and a singlet for the C2-H.[1]
| Position | Shift ( | Multiplicity | Integration | Assignment Logic |
| C2-H | 7.55 – 7.65 | Singlet (s) | 1H | Deshielded by the adjacent iodine and aromatic ring current.[1] Appears as a sharp singlet. |
| C6-H | 8.35 – 8.45 | Doublet of doublets (dd) | 1H | Most deshielded proton on the pyridine ring (adjacent to ring Nitrogen). |
| C4-H | 7.90 – 8.00 | Doublet of doublets (dd) | 1H | Aromatic proton; coupling with C5-H. |
| C5-H | 7.15 – 7.25 | Doublet of doublets (dd) | 1H | Shielded relative to other pyridine protons.[1] |
| N-CH | 3.80 – 3.90 | Singlet (s) | 3H | Characteristic N-methyl peak; distinct from O-methyl (~3.9-4.0).[1] |
Mass Spectrometry (ESI-MS)
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode (
). -
Observed Mass:
(Consistent with ).[3] -
Isotope Pattern: Iodine is monoisotopic (
I), so no M+2 peak characteristic of Br or Cl is observed.
Synthesis & Reaction Engineering
The synthesis of 3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine typically proceeds via electrophilic aromatic substitution.[1] The choice of iodinating agent and sequence (methylation vs. iodination) affects yield and purity.
Synthetic Route: Iodination of 1-Methyl-7-azaindole[1]
This is the preferred route to avoid N-iodination side reactions.
Protocol:
-
Precursor: Dissolve 1-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv) in DMF or Acetonitrile.
-
Reagent: Add N-Iodosuccinimide (NIS) (1.05 – 1.1 equiv) portion-wise at
°C. -
Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC/LCMS (Disappearance of SM).
-
Workup: Dilute with water/EtOAc. Wash organic layer with saturated aqueous Na
S O (to remove excess iodine) and brine. -
Purification: Recrystallization from EtOH or Flash Column Chromatography (Hexane/EtOAc).
Visualization of Synthetic Pathway (Graphviz)
Figure 1: Convergent synthetic pathways. The solid line represents the preferred route to minimize side reactions.
Applications in Drug Discovery[9]
The C3-Iodine bond is a "functional handle," enabling the rapid construction of complex molecular architectures via Palladium-catalyzed cross-coupling.[1]
Reactivity Profile
-
Suzuki-Miyaura Coupling: Reacts with aryl/heteroaryl boronic acids to install biaryl motifs (common in kinase inhibitors).
-
Sonogashira Coupling: Reacts with terminal alkynes to form alkynyl-7-azaindoles.[1]
-
Heck Reaction: Olefination at the C3 position.
-
C-H Activation: The C2 position is activated for direct arylation due to the directing effect of the N1-methyl and N7-pyridine nitrogen.[1]
Decision Logic for Coupling Reactions
Figure 2: Functionalization logic for the C3-iodine handle.[1]
Handling, Safety & Storage
While specific toxicological data for this derivative is limited, it should be handled with the same precautions as other halogenated azaindoles.
-
Hazard Classification: Irritant (Skin/Eye/Respiratory). Potentially harmful if swallowed.[4][5]
-
Storage:
-
Temperature: 2–8 °C (Refrigerate).
-
Light Sensitivity: Protect from light. Iodine-carbon bonds can be photolabile over long periods, leading to discoloration (liberation of I
). -
Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent oxidation, although the compound is relatively air-stable compared to its non-halogenated precursors.
-
-
Safety Protocol: Use standard PPE (Nitrile gloves, safety glasses). Avoid dust formation.[4]
References
-
Vertex Pharmaceuticals. Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective ATM Inhibitors.[1] J. Med. Chem. 2025.[6][7][5][8] (Context: Synthesis and application of 7-azaindole scaffolds).
-
AiFChem. Product Record: 3-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine (CAS 260431-71-8).[1] (Context: CAS and Identity verification).
-
Key Organics. Safety Data Sheet: 3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine.[1] (Context: Safety and Handling data).
-
Cardoza, S. et al. Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling.[1] ACS Omega, 2023. (Context: Synthetic protocols for 3-iodo precursors).
-
TCI Chemicals. Product Specification: 3-Iodo-1H-pyrrolo[2,3-b]pyridine (Unmethylated Analog).[1] (Context: Comparative physical properties).
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